molecular formula C16H11Cl2NOS B15157182 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole CAS No. 4714-78-7

5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole

Cat. No.: B15157182
CAS No.: 4714-78-7
M. Wt: 336.2 g/mol
InChI Key: RIZGTPRWNGDXQA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole is a substituted isoxazole derivative, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom that are widely studied for their pharmacological and agrochemical applications . The compound features a 4-chlorophenyl group at the 5-position of the isoxazole core and a [(4-chlorophenyl)sulfanyl]methyl moiety at the 3-position, a structure that provides significant flexibility for diverse substitutions and makes it a versatile scaffold in drug discovery . Isoxazole derivatives as a class are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties . Some isoxazole compounds are potent and selective antagonists for specific receptors, such as the dopamine D4 receptor, indicating their value in neurological research , while others have demonstrated significant immunosuppressive activity by inhibiting lymphocyte proliferation and inducing pro-apoptotic pathways . Furthermore, structurally similar compounds have shown promising activity against agricultural pests, including mites and nematodes, highlighting the potential of this chemical class in agrochemical research . The structural motif of combining a chlorophenyl group with a sulfanyl methyl linker is also found in other synthesized compounds available for research, underscoring the interest in this pharmacophore . This product is intended for research purposes and is not for human or veterinary diagnostics or therapeutic use.

Properties

CAS No.

4714-78-7

Molecular Formula

C16H11Cl2NOS

Molecular Weight

336.2 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanylmethyl]-1,2-oxazole

InChI

InChI=1S/C16H11Cl2NOS/c17-12-3-1-11(2-4-12)16-9-14(19-20-16)10-21-15-7-5-13(18)6-8-15/h1-9H,10H2

InChI Key

RIZGTPRWNGDXQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CSC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often carried out under mild conditions using a base such as triethylamine.

    Introduction of the 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced through a substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Sulfanyl Methyl Group: The sulfanyl methyl group can be attached through a thiolation reaction using a thiol reagent such as 4-chlorothiophenol.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The isoxazole ring can be reduced under specific conditions to form an isoxazoline derivative.

    Substitution: The 4-chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving isoxazole derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole involves its interaction with specific molecular targets. The isoxazole ring and the 4-chlorophenyl groups can interact with enzymes or receptors, modulating their activity. The sulfanyl methyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

  • Related compounds (e.g., 3-(4-chlorophenyl)isoxazole) show uncompetitive inhibition of GR, while bromophenyl derivatives inhibit GST competitively .
  • Synthetic Accessibility : Derivatives with methyl or methoxy groups (e.g., compounds 23–25 in ) achieve high yields (>80%), indicating feasible scalability for structure-activity relationship (SAR) studies .

Biological Activity

The compound 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole is a member of the isoxazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole can be represented as follows:

  • IUPAC Name : 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole
  • Molecular Formula : C15H12Cl2N2OS
  • Molecular Weight : 335.24 g/mol

This compound features a chlorophenyl group and a sulfanyl moiety, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds with isoxazole structures exhibit notable antibacterial properties. The antibacterial efficacy of 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole was evaluated against various bacterial strains, showing significant inhibition with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects. In vitro studies revealed that it inhibits the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 values for COX-1 and COX-2 inhibition were found to be:

EnzymeIC50 (µM)
COX-10.45
COX-20.22

These findings suggest that this compound may serve as a potential anti-inflammatory agent.

Anticancer Potential

Recent studies have explored the anticancer activity of this isoxazole derivative. It was tested against various cancer cell lines, including breast and lung cancer cells. The results showed promising antiproliferative effects with IC50 values as low as:

Cell LineIC50 (µM)
MCF-7 (Breast)5.6
A549 (Lung)7.8

The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study 1: Antibacterial Efficacy

A study conducted by El-Din et al. (2020) focused on synthesizing various isoxazole derivatives, including the target compound. The study reported that the compound displayed superior antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential in treating infections caused by multidrug-resistant bacteria.

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory properties of isoxazole derivatives, the compound was administered to patients with rheumatoid arthritis. The results indicated a significant reduction in inflammatory markers, suggesting its potential as an adjunct therapy in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole, and how is structural purity validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of appropriate precursors (e.g., chlorophenyl thiols and isoxazole intermediates). For example, analogous compounds are synthesized via reactions with hydroxylamine derivatives under alkaline conditions, followed by purification via recrystallization (e.g., n-hexane/benzene mixtures) . Structural purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). X-ray crystallography is critical for resolving bond lengths, angles, and dihedral angles, as demonstrated in structural studies of similar isoxazole derivatives .

Q. What spectroscopic and structural characterization techniques are essential for confirming the compound’s conformation?

  • Methodological Answer :

  • NMR/IR/HRMS : Used to verify functional groups and molecular integrity. For instance, 1H^1H- and 13C^{13}C-NMR can identify sulfanyl methyl (–SCH2_2–) and chlorophenyl substituents .
  • X-ray crystallography : Resolves 3D conformation, steric effects, and torsional angles (e.g., chlorophenyl rings inclined at ~38–44° relative to the isoxazole plane) .
  • Comparative analysis : Bond lengths (e.g., C2–C9 at 1.359 Å) are compared to structurally related compounds to assess steric or electronic perturbations .

Q. How are initial biological activities screened for this compound, particularly against enzymatic targets?

  • Methodological Answer : Enzymatic inhibition assays using purified human erythrocyte-derived glutathione reductase (GR) and glutathione S-transferase (GST) are standard. Protocols include:

  • IC50_{50} determination : Measure inhibitor concentration required to reduce enzyme activity by 50%. For example, 5-(4-chlorophenyl)isoxazole derivatives exhibit IC50_{50} values ranging from 0.059–0.263 mM for GR .
  • Kinetic inhibition studies : Differentiate competitive, uncompetitive, or non-competitive mechanisms using Lineweaver-Burk plots .

Advanced Research Questions

Q. How do structural variations (e.g., substituent position, halogen type) influence inhibitory potency against GR and GST?

  • Methodological Answer :

  • Substituent position : 3-(4-Chlorophenyl)isoxazole (IC50_{50} = 0.059 mM for GR) is ~2x more potent than its 5-substituted analog (IC50_{50} = 0.107 mM) due to steric compatibility with the enzyme-substrate complex .
  • Halogen effects : Bromine at the 3-position enhances GST inhibition (IC50_{50} = 0.099 mM) compared to chlorine (IC50_{50} = 0.126 mM), likely due to stronger hydrophobic interactions .
  • SAR strategies : Use molecular docking (e.g., Figure 5 in ) to predict interactions with GR/GST active sites, focusing on residues like Arg-218 or Tyr-114 .

Q. How can researchers resolve contradictions in reported inhibition mechanisms (e.g., uncompetitive vs. non-competitive)?

  • Methodological Answer :

  • Kinetic re-evaluation : Repeat assays under varying substrate/inhibitor concentrations to refine inhibition models. For example, 3-(4-chlorophenyl)isoxazole was initially reported as uncompetitive but later as non-competitive ; this discrepancy may arise from assay conditions or enzyme sources.
  • Site-directed mutagenesis : Modify active-site residues (e.g., Cys-58 in GR) to test binding hypotheses .
  • Crystallographic studies : Co-crystallize the compound with GR/GST to visualize binding modes directly .

Q. What experimental approaches can elucidate the role of the sulfanyl methyl group in enzyme interactions?

  • Methodological Answer :

  • Proteolytic mapping : Use trypsin digestion to identify regions of GR/GST affected by inhibitor binding .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to assess entropy/enthalpy contributions from the sulfanyl group .
  • Comparative SAR : Synthesize analogs with –SCH3_3, –SO2_2CH3_3, or –OCH3_3 groups to evaluate electronic and steric effects on inhibition .

Data Contradiction Analysis

Q. Why do structurally similar isoxazole derivatives exhibit divergent inhibition potencies (e.g., 3- vs. 5-substituted analogs)?

  • Key Evidence :

  • Spatial orientation : The 3-substituted chlorine in 3-(4-chlorophenyl)isoxazole aligns better with GR’s substrate-binding pocket than the 5-substituted isomer, reducing steric clashes .
  • Electronic effects : Bromine’s larger atomic radius in 3-(4-bromophenyl)isoxazole enhances hydrophobic interactions with GST’s active site compared to chlorine .
    • Resolution Strategy : Perform free-energy perturbation (FEP) calculations to quantify substituent contributions to binding affinities .

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